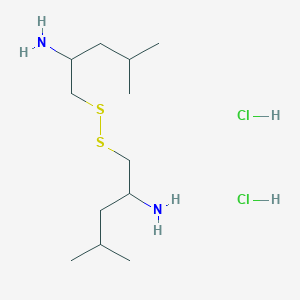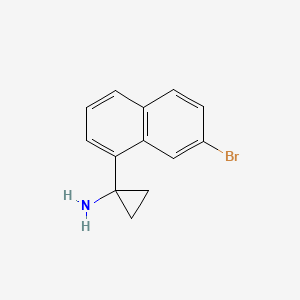
1-(7-Bromonaphthalen-1-YL)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Bromonaphthalen-1-yl)cyclopropan-1-amine is a chemical compound with the molecular formula C13H12BrN and a molecular weight of 262.15 g/mol This compound features a cyclopropane ring attached to a naphthalene moiety substituted with a bromine atom at the 7th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Bromonaphthalen-1-yl)cyclopropan-1-amine typically involves the cyclopropanation of a naphthalene derivative. One common method is the reaction of 7-bromonaphthalene with cyclopropylamine under specific conditions to form the desired product . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
1-(7-Bromonaphthalen-1-yl)cyclopropan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
1-(7-Bromonaphthalen-1-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of small molecules with biological targets.
Wirkmechanismus
The mechanism by which 1-(7-Bromonaphthalen-1-yl)cyclopropan-1-amine exerts its effects involves its interaction with specific molecular targets. The cyclopropane ring and the bromonaphthalene moiety can interact with various enzymes or receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(6-Bromonaphthalen-1-yl)cyclopropan-1-amine
- 1-(1-Bromonaphthalen-2-yl)cyclopropan-1-amine
Uniqueness
1-(7-Bromonaphthalen-1-yl)cyclopropan-1-amine is unique due to the specific position of the bromine atom on the naphthalene ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its similar compounds .
Eigenschaften
Molekularformel |
C13H12BrN |
|---|---|
Molekulargewicht |
262.14 g/mol |
IUPAC-Name |
1-(7-bromonaphthalen-1-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C13H12BrN/c14-10-5-4-9-2-1-3-12(11(9)8-10)13(15)6-7-13/h1-5,8H,6-7,15H2 |
InChI-Schlüssel |
UFXGYPGDHFAVOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CC=CC3=C2C=C(C=C3)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



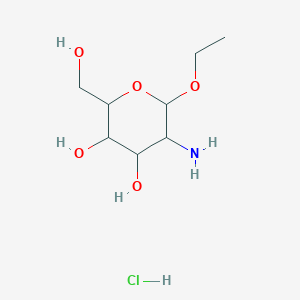
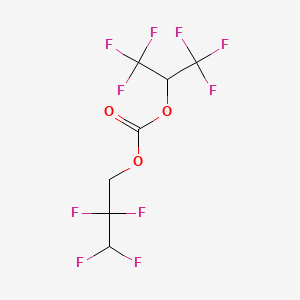

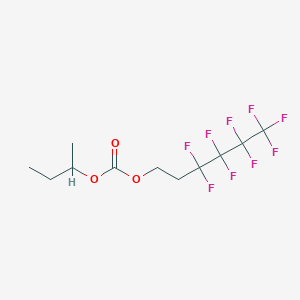
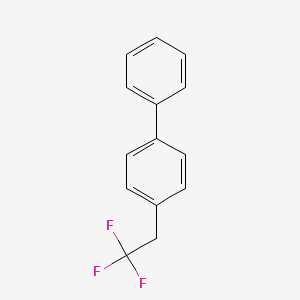
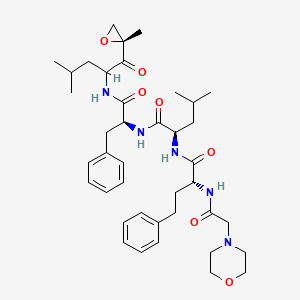

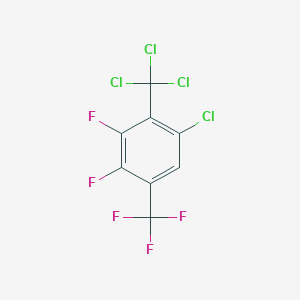
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline](/img/structure/B15091687.png)
